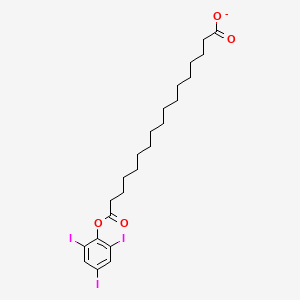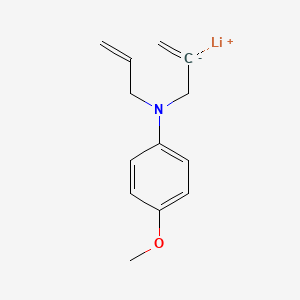
lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline is a chemical compound with the molecular formula C13H16LiNO. It is known for its unique structure, which includes a lithium atom, a methoxy group, and two prop-2-enyl groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline typically involves the reaction of 4-methoxyaniline with prop-2-enyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with lithium to form the final compound. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline include:
- Lithium;4-methoxy-N,N-bis(prop-2-enyl)aniline
- Lithium;4-methoxy-N-prop-2-enyl-N-ethyl-aniline
- Lithium;4-methoxy-N-prop-2-enyl-N-methyl-aniline
Uniqueness
This compound is unique due to its specific combination of functional groups and its lithium atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
190277-32-8 |
|---|---|
Molecular Formula |
C13H16LiNO |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C13H16NO.Li/c1-4-10-14(11-5-2)12-6-8-13(15-3)9-7-12;/h4,6-9H,1-2,10-11H2,3H3;/q-1;+1 |
InChI Key |
QKNJCQSJUNZKJG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)N(CC=C)C[C-]=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


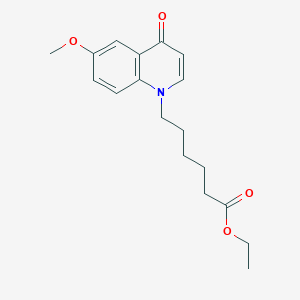
amino}acetic acid](/img/structure/B12575828.png)
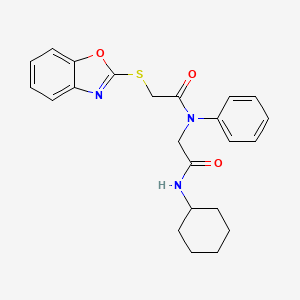
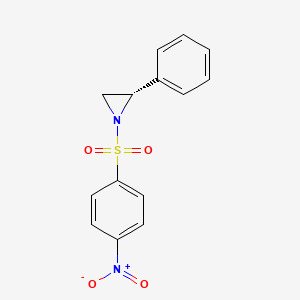
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
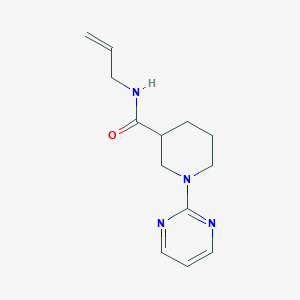
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
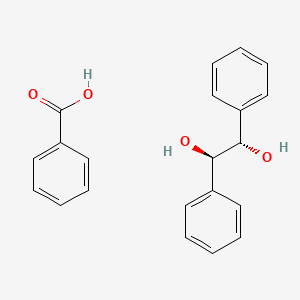
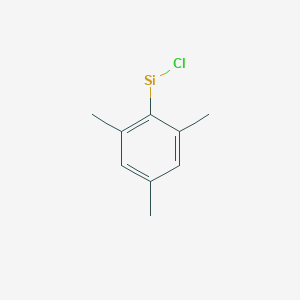

![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
